molecular formula C13H20Cl2N2O2 B1416772 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS No. 1181458-11-6

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Cat. No.: B1416772
CAS No.: 1181458-11-6
M. Wt: 307.21 g/mol
InChI Key: ZLTDLHHJQFMPRC-UHFFFAOYSA-N
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Description

Protonation Sites

  • Primary Basic Centers : The two nitrogen atoms in the piperazine ring (pKa1 ≈ 9.7, pKa2 ≈ 5.3 for unsubstituted piperazine).
  • Methyl Substitution : The 4-methyl group slightly reduces basicity due to steric and electronic effects, but both nitrogens remain sufficiently basic for dual protonation.

Counterion Interactions

  • Solubility Enhancement : Protonation increases polarity, improving aqueous solubility for pharmaceutical formulation.
  • Crystallization : Chloride ions form hydrogen bonds with protonated amines, stabilizing the solid-state structure.

Comparative Analysis of Piperazine Salts :

Compound Protonation Sites Solubility (mg/mL) Stability
This compound 2 >50 (water) Hygroscopic
3-(4-Methylpiperazin-1-yl)benzoic acid 0 (free base) <1 (water) Stable, non-hygroscopic

The dihydrochloride form’s hygroscopicity necessitates storage under inert conditions.

Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-11-6
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
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Scientific Research Applications

Chemical Profile

  • Molecular Formula : C13H18N2O2·2HCl
  • Molecular Weight : 307.22 g/mol
  • Appearance : White to almost white crystalline form
  • Solubility : Hygroscopic nature enhances solubility in various solvents

Kinase Inhibition

One of the primary applications of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is its role as a kinase inhibitor . This compound has been extensively studied for its potential in treating various cancers by inhibiting specific signaling pathways that contribute to tumor growth and proliferation.

  • Mechanism of Action : The compound selectively binds to kinase targets, disrupting their function and thereby inhibiting cancer cell proliferation.

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting kinase inhibition, such as Imatinib. Its role in drug development includes:

  • Formulation Studies : Evaluating stability, solubility, and compatibility with excipients to develop effective drug formulations.
Study Type Findings
Stability TestingDemonstrated adequate stability under various storage conditions.
Solubility AssessmentEnhanced solubility compared to similar compounds, crucial for oral bioavailability.

Pharmacodynamics

Research involving this compound has focused on quantifying its effects on biological systems to predict responses to drug treatment.

  • Experimental Procedures : Dose-response curves and cellular assays are employed to determine the compound's potency and efficacy.
Parameter Value
IC50 (Inhibitory Concentration)0.5 µM against target kinases
Therapeutic WindowEstablished through comparative studies with existing therapies

Toxicological Studies

Toxicity assessments have highlighted the acute toxicity profile of the compound, necessitating careful handling during laboratory procedures.

  • Findings : Acute toxicity observed upon ingestion or skin contact underscores the importance of safety protocols in research environments.

Case Study 1: Cancer Therapeutics

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The results indicated significant tumor regression compared to control groups.

Case Study 2: Drug Formulation Development

In another study focusing on formulation strategies, researchers assessed the compatibility of this compound with various excipients for oral delivery systems. The findings indicated improved bioavailability when formulated with specific polymers.

Mechanism of Action

The mechanism by which 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the biological system and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Key structural analogs include positional isomers (para-substituted vs. meta-substituted), derivatives with varying substituents, and related piperazine-containing benzoic acids.

Compound Name CAS Number Molecular Formula Substituent Position Key Applications/Safety Data
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride Not explicitly listed C₁₃H₂₀Cl₂N₂O₂ Meta (3-position) Discontinued intermediate; limited safety data
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 106261-49-8 C₁₃H₂₀Cl₂N₂O₂ Para (4-position) Oncology intermediate; acute oral toxicity (H302), skin/eye irritation (H315, H319)
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 C₁₂H₁₆N₂O₂ Meta (3-position) Research reagent (mp 187–190°C); no safety hazards listed
3-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride 59695-29-3 C₇H₁₆Cl₂N₂O₂ N/A High-purity intermediate (97%); no explicit safety data

Structural Insights :

  • The 4-position isomer (CAS 106261-49-8) exhibits dual chlorine-bifurcated hydrogen bonds in its crystal structure, enhancing stability in solid-state applications .

Biological Activity

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
  • Molecular Weight : 307.22 g/mol
  • CAS Number : 1181458-11-6

This compound is characterized by a benzoic acid structure modified with a piperazine moiety, which contributes to its biological activity and solubility.

This compound exhibits various biochemical properties:

  • Enzyme Interaction : It interacts with several enzymes, influencing their activity and stability. Notably, it has been shown to inhibit specific kinases involved in cancer pathways, thereby affecting cellular signaling and proliferation.
  • Cellular Effects : The compound alters gene expression related to metabolic pathways, impacting cellular metabolism and function. Studies indicate that it can modulate signaling pathways critical for cell survival and proliferation.

The molecular mechanism of action involves several key processes:

  • Binding Interactions : The compound binds to specific receptors or enzymes, altering their conformation and activity.
  • Enzyme Inhibition : It acts as a kinase inhibitor, which is crucial for its role in cancer therapy.
  • Gene Expression Modulation : By affecting transcription factors, it can enhance or suppress the expression of genes involved in tumor growth.

Case Studies

  • Cancer Treatment : In various studies, this compound has been tested for its efficacy against different cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in breast cancer models by targeting the PI3K/Akt signaling pathway.
  • Neuroprotective Effects : Research has also suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase (MAO) suggests a role in enhancing neurotransmitter levels .

Toxicological Profile

Despite its therapeutic potential, this compound has been associated with acute toxicity upon ingestion or skin contact. Safety data indicate that appropriate handling measures are necessary when working with this compound.

Applications in Research

The compound is utilized in various scientific applications:

  • Pharmaceutical Development : As a reference standard in drug testing, it plays a crucial role in the development of new therapeutics targeting kinase pathways.
  • Biochemical Assays : It is used as a reagent in molecular biology research due to its ability to modulate enzyme activity and gene expression .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride106261-49-8Kinase inhibitor; impurity reference
3-(4-Methylpiperazin-1-yl)benzoic acid4741681Related structure; lower bioactivity
4-(4-Methylpiperazinomethyl)benzoic acid106261-48-7Intermediate for similar applications

This table highlights the structural similarities and differences among compounds related to this compound.

Preparation Methods

Bromination of 4-Methylbenzoic Acid

The initial step involves selective α-bromination of the methyl group on 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid. This step is critical as it activates the benzylic position for nucleophilic substitution.

  • Reagents and Conditions:

    • Bromine source: Bromosuccinimide (N-bromosuccinimide, NBS) is preferred for controlled bromination.
    • Initiator: Benzoyl peroxide is used to initiate the radical bromination.
    • Solvent: Typically an inert organic solvent such as acetonitrile.
    • Temperature: Maintained around 50–60 °C.
    • Reaction time: Approximately 1.5 hours.
  • Optimization:

    • The ratio of bromine agent and initiator significantly affects yield.
    • Under optimized conditions, yields of 4-(bromomethyl)benzoic acid approach 88.7%.

Nucleophilic Substitution with N-Methylpiperazine

The bromomethyl intermediate undergoes nucleophilic substitution with N-methylpiperazine to form the target compound.

  • Reagents and Conditions:

    • N-methylpiperazine in excess (3 to 6 equivalents, preferably 4–5 equivalents).
    • Base: Sodium hydroxide (NaOH) to maintain alkaline conditions.
    • Solvent: Protic organic solvents such as acetonitrile or alcohols (methanol, ethanol, n-butanol).
    • Temperature: Around 50 °C.
    • Reaction time: 1.5 to 2 hours.
  • Procedure:

    • Mix 4-(bromomethyl)benzoic acid, N-methylpiperazine, sodium hydroxide, and solvent under stirring.
    • Maintain temperature and monitor reaction progress.
    • After completion, cool to room temperature and isolate the product by filtration or extraction.
  • Yield:

    • Typical yields for this step are around 81.5%.

Formation of the Dihydrochloride Salt

To improve water solubility and stability, the free base is converted into its dihydrochloride salt.

  • Method:
    • Treat the free base with hydrogen chloride gas or an aqueous HCl solution.
    • The salt precipitates out and can be collected by filtration.
    • Drying under vacuum yields the pure dihydrochloride salt.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination 4-methylbenzoic acid, NBS, benzoyl peroxide, acetonitrile 50–60 ~1.5 ~88.7 Radical bromination initiated by benzoyl peroxide
Nucleophilic substitution 4-(bromomethyl)benzoic acid, N-methylpiperazine, NaOH, acetonitrile or alcohol 50 1.5–2 ~81.5 Excess N-methylpiperazine used
Salt formation Free base + HCl (gas or aqueous) Room temperature 0.5–1 Quantitative Produces dihydrochloride salt for stability

Analytical and Purification Considerations

  • Purity and identity of intermediates and final product are confirmed by:

    • High-performance liquid chromatography (HPLC) with UV detection (purity ≥95%)
    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR)
    • Mass spectrometry (MS) to confirm molecular weight
    • Melting point analysis (typically around 187–190 °C for related derivatives)
    • X-ray crystallography for detailed structural confirmation, especially for the dihydrochloride salt.
  • Purification often involves filtration, washing, and recrystallization to remove impurities.

Research Findings and Optimization Insights

  • The choice of brominating agent and initiator is crucial for high yield and selectivity in the bromination step. Bromosuccinimide with benzoyl peroxide provides controlled radical bromination.

  • Using excess N-methylpiperazine drives the nucleophilic substitution to completion, improving yield and minimizing side products.

  • The dihydrochloride salt form enhances water solubility, which is important for downstream pharmaceutical formulation and biological activity.

  • Reaction temperature and time are optimized to balance reaction rate and minimize decomposition or side reactions.

Q & A

Basic Research Questions

Q. How can 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride be synthesized, and what are critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated benzoic acid derivative (e.g., 3-chloromethylbenzoic acid) with 4-methylpiperazine under alkaline conditions. After reaction completion, dihydrochloride salt formation is achieved by treatment with hydrochloric acid. Key parameters include maintaining anhydrous conditions, temperature control (60–80°C), and stoichiometric excess of 4-methylpiperazine to ensure complete substitution .
  • Validation : Purity can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water) and NMR (e.g., disappearance of starting material peaks at δ 4.5 ppm for -CH2Cl) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H and ¹³C NMR to confirm substitution at the benzoic acid methyl group (e.g., piperazinyl proton signals at δ 2.5–3.0 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺ at m/z 295.2 for the free base).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 47.9%, H: 6.7%, N: 9.3%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability Profile : The compound is prone to hydrolysis under strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to cleavage of the piperazinyl-methyl bond. Optimal stability is observed in neutral buffers (pH 6–8) at 4°C. Degradation products include free 4-methylpiperazine and benzoic acid derivatives, detectable via LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for this compound?

  • Approach : Use dual refinement methods in SHELXL (e.g., isotropic vs. anisotropic displacement parameters) to address disordered piperazinyl or methyl groups. Twinning or pseudosymmetry can be resolved by applying the TWIN/BASF commands in SHELX .
  • Case Study : A 2023 study reported a P2₁/c space group with R₁ = 0.045 after refining hydrogen bonding interactions between the benzoic acid moiety and chloride ions .

Q. How can impurity profiles be analyzed during scale-up synthesis?

  • Methodology : Employ LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect common impurities:

  • Byproducts : Unreacted 3-chloromethylbenzoic acid (m/z 185.1) or N-methylpiperazine over-alkylation products (m/z 327.3).
  • Mitigation : Optimize reaction time (≤12 hours) and use scavengers like silica-bound thiourea to trap excess alkylating agents .

Q. What in vitro assays are suitable for studying its biological activity?

  • Assay Design :

  • Target Engagement : Fluorescence polarization assays with recombinant kinases (e.g., ABL1 or SRC) to measure IC₅₀ values.
  • Cellular Uptake : Radiolabeled [¹⁴C]-analogs can quantify intracellular accumulation in cancer cell lines (e.g., K562 leukemia cells) .
    • Data Interpretation : Correct for dihydrochloride salt solubility by pre-dissolving in DMSO (final concentration ≤0.1% v/v) .

Q. How can computational modeling predict interactions with biological targets?

  • Protocol :

Docking : Use AutoDock Vina to model binding to the ATP pocket of tyrosine kinases (PDB: 1IEP).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazinyl-methyl group in hydrophobic pockets.

  • Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .

Specialized Methodological Notes

  • Crystallography : For polymorph screening, employ solvent-drop evaporation with 10:1 methanol/water to isolate Form I (needle crystals) vs. Form II (platelets) .
  • Derivatization : The free base can be converted to a benzoyl chloride intermediate (CAS 106261-64-7) for peptide coupling reactions, using thionyl chloride at reflux .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Reactant of Route 2
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3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

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